1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-ethylpyrazolo[3,4-b]pyridin-5-amine |
InChI |
InChI=1S/C8H10N4/c1-2-12-8-6(4-11-12)3-7(9)5-10-8/h3-5H,2,9H2,1H3 |
InChI Key |
BPVMADXDKIDVRD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=C(C=C2C=N1)N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 1h Pyrazolo 3,4 B Pyridin 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed for a complete structural assignment. core.ac.uk
High-resolution ¹H NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group, the aromatic protons on the pyrazolopyridine core, and the amine group protons.
The ethyl group protons would manifest as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, arising from scalar coupling. The protons on the bicyclic aromatic ring system would appear in the downfield region of the spectrum, with their chemical shifts and coupling patterns providing insights into their relative positions. The amine (NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| CH₃ (ethyl) | 1.3 - 1.5 | Triplet | ~7 |
| CH₂ (ethyl) | 4.2 - 4.4 | Quartet | ~7 |
| NH₂ | 5.0 - 6.0 | Broad Singlet | N/A |
| Aromatic H | 7.0 - 8.5 | Multiplet/Singlet | N/A |
Note: The predicted values are based on the analysis of similar pyrazolo[3,4-b]pyridine structures and may vary depending on the solvent and experimental conditions.
¹³C NMR spectroscopy provides essential information about the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak, revealing the total number of distinct carbon environments.
The carbon atoms of the ethyl group are expected to appear in the upfield region of the spectrum. The carbons of the pyrazolopyridine core, being part of an aromatic system, will resonate at lower field. The chemical shifts of these aromatic carbons are influenced by the electronic effects of the substituents, namely the ethyl group and the amino group. The carbon atom attached to the amino group is anticipated to show a characteristic chemical shift.
Spectroscopic data for related compounds, such as various 4-substituted pyrazolo[3,4-b]pyridines, are used to estimate the chemical shifts for the target molecule. krishisanskriti.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (ethyl) | 14 - 16 |
| CH₂ (ethyl) | 40 - 45 |
| Aromatic C | 100 - 160 |
Note: These are estimated values based on data from analogous structures.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and elucidating the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. For this compound, a cross-peak between the methyl and methylene protons of the ethyl group would confirm their connectivity. Correlations between the aromatic protons on the pyridine (B92270) ring would help in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of the carbon signals for the ethyl group's CH₃ and CH₂ units, as well as the protonated carbons of the aromatic system.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations from the methylene protons of the ethyl group to the nitrogen-bearing carbon of the pyrazole (B372694) ring would confirm the position of the ethyl group. Similarly, correlations from the amine protons to adjacent carbons would verify the location of the amino group.
The application of these 2D NMR techniques has been demonstrated in the structural analysis of various substituted pyrazolo[3,4-d]pyrimidines and other related heterocyclic systems, allowing for the complete and unambiguous assignment of their ¹H and ¹³C NMR spectra. core.ac.ukmdpi.com
Heteronuclear NMR, such as ³¹P NMR, becomes relevant when the core structure is modified to include other NMR-active nuclei. For instance, the synthesis of phosphoramidate (B1195095) derivatives of 1H-pyrazolo[3,4-b]pyridine introduces a phosphorus atom into the molecule. krishisanskriti.org
³¹P NMR spectroscopy is a highly sensitive technique for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus is indicative of its oxidation state and coordination environment. In the case of phosphoramidate derivatives of this compound, a single signal in the proton-decoupled ³¹P NMR spectrum would be expected. The chemical shift of this signal would confirm the formation of the phosphoramidate linkage. For example, in a study of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives, the ³¹P NMR spectra showed characteristic signals for the phosphorus atom in the phosphoramidate group. krishisanskriti.org
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
Key expected vibrational frequencies include:
N-H stretching: The amino group (NH₂) would show one or two sharp bands in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the pyrazolopyridine ring system would result in a series of bands in the 1400-1650 cm⁻¹ region.
N-H bending: The bending vibration of the amino group would be visible around 1600 cm⁻¹.
The analysis of IR spectra of related pyrazolo[3,4-b]pyridin-6-ones shows characteristic bands for the aromatic system and other functional groups, which supports the interpretation of the FTIR spectrum for the target compound. semanticscholar.org
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| Aromatic C=C/C=N | Stretching | 1400 - 1650 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular mass.
High-resolution mass spectrometry (HRMS) would provide the elemental composition of the molecule with high accuracy, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. The fragmentation of pyrazolo[3,4-b]pyridine derivatives often involves the loss of small, stable molecules or radicals. researchgate.netresearchgate.net
For this compound, plausible fragmentation pathways could include:
Loss of an ethyl radical (•CH₂CH₃).
Elimination of ethene (CH₂=CH₂) via a McLafferty-type rearrangement.
Sequential loss of HCN from the pyrazole or pyridine rings.
The study of the mass spectra of related heterocyclic systems, such as benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines, reveals that fragmentation often involves the elimination of molecules like CO and HCN. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its elemental composition. For this compound, with the chemical formula C₈H₁₀N₄, the exact mass can be calculated based on the masses of its constituent isotopes.
While specific experimental HRMS data for this compound is not extensively detailed in the reviewed literature, the theoretical exact mass provides a benchmark for its identification. The expected value is critical for distinguishing it from isobaric compounds and confirming its synthesis. In practice, HRMS analysis of related pyrazolo[3,4-b]pyridine derivatives consistently shows a close correlation between the measured and calculated exact masses, typically with mass errors in the parts-per-million (ppm) range, which validates the assigned molecular formula.
| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Observed Ion Type (Expected) |
|---|---|---|---|
| This compound | C₈H₁₀N₄ | 162.0905 | [M+H]⁺ |
| 1H-Pyrazolo[3,4-b]pyridin-5-amine (Parent Compound) | C₆H₆N₄ | 134.0592 | [M+H]⁺ |
Electrospray Ionization (ESI-MS) for Ionization Techniques
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (MS) for the analysis of polar molecules, making it highly suitable for the study of heterocyclic amines like this compound. This method typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, which simplifies the interpretation of the resulting mass spectrum.
For the pyrazolo[3,4-b]pyridine scaffold, ESI-MS analysis characteristically reveals a prominent peak corresponding to the [M+H]⁺ ion. The basic nitrogen atoms within the pyrazole and pyridine rings, as well as the primary amine group at the C5 position, are readily protonated under the acidic conditions often used in ESI. Studies on substituted ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates have shown that fragmentation is initiated by the loss of substituents, such as an ethanol (B145695) molecule from an ester group. researchgate.netasianpubs.org For this compound, fragmentation, if induced, would likely involve the loss of the ethyl group or substructures from the heterocyclic core.
| Compound | Ionization Technique | Primary Observed Ion | Common Fragmentation Pattern |
|---|---|---|---|
| This compound | ESI-MS | [M+H]⁺ | Loss of ethyl group (C₂H₅) |
| Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates | EI-MS | [M]⁺ | Elimination of ethanol, CO, and HCN molecules researchgate.netasianpubs.org |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in the surveyed literature, extensive crystallographic data for structurally similar pyrazolo[3,4-b]pyridine derivatives provide a reliable model for its expected solid-state architecture.
Studies on various substituted 1H-pyrazolo[3,4-b]pyridines consistently reveal that the fused heterocyclic ring system is essentially planar. researchgate.net This planarity arises from the sp² hybridization of the constituent atoms. The substituents on the ring system, such as the ethyl group at the N1 position and the amine group at the C5 position, will have specific orientations relative to this planar core. Intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atoms of the rings, are expected to play a significant role in the crystal packing, often forming dimers or extended networks.
| Compound Derivative | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|
| 3-Methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | Monoclinic | P2₁/c | Essentially planar pyrazolo[3,4-b]pyridine ring system | researchgate.net |
| Pyrazoxyfen (a pyrazole derivative) | Triclinic | P-1 | Dihedral angles between pyrazole and phenyl rings are significant. | nih.gov |
UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Visible spectroscopy probes the electronic transitions within a molecule and provides valuable information about its chromophoric system and photophysical properties. The pyrazolo[3,4-b]pyridine core is an aromatic heterocycle, and its UV-Vis absorption spectrum is expected to be characterized by bands arising from π-π* and n-π* electronic transitions.
While the specific absorption maxima (λmax) for this compound are not documented in the available literature, the general spectral characteristics of related compounds offer insight. The pyridine ring itself exhibits absorption bands around 250-262 nm. researchgate.net For fused systems like pyrazolopyridines, these transitions are typically shifted to longer wavelengths (a bathochromic shift). The absorption properties are influenced by the nature and position of substituents on the heterocyclic core. The presence of the electron-donating amine group (-NH₂) at the C5 position and the ethyl group at N1 would be expected to modulate the energies of the molecular orbitals and thus the wavelengths of absorption. Generally, pyrazole derivatives show absorption bands that can be influenced by solvent polarity and pH. researchgate.netnih.gov
| Chromophore System | Typical Absorption Range (nm) | Type of Electronic Transition |
|---|---|---|
| Pyridine | 250-262 | π-π* and n-π researchgate.net |
| Pyrazole Derivatives | Varies with substitution | π-π and n-π researchgate.net |
| This compound (Expected) | >260 | π-π and n-π* |
Computational Chemistry and Molecular Modeling of 1 Ethyl 1h Pyrazolo 3,4 B Pyridin 5 Amine Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in understanding the intrinsic properties of the pyrazolo[3,4-b]pyridine core. Density Functional Theory (DFT) is a particularly powerful method used to predict molecular structure, stability, and electronic properties.
For the parent pyrazolo[3,4-b]pyridine scaffold, theoretical calculations are crucial for determining tautomeric stability. The pyrazole (B372694) ring can exist in two tautomeric forms: the 1H- and 2H-isomers. AM1 calculations have shown the 1H-tautomer to be significantly more stable, by a difference of nearly 9 kcal/mol (37.03 kJ/mol). nih.gov This intrinsic stability is a key factor influencing the structure and behavior of its derivatives in chemical and biological systems.
DFT calculations are also employed to analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. For related pyrazole derivatives, DFT calculations at levels such as B3LYP/6-311++G(d,p) have been used to optimize molecular geometry and investigate molecular electrostatic potential (MEP), which maps charge distributions and helps predict how molecules will interact. researchgate.nettandfonline.com These computational studies can elucidate regions susceptible to electrophilic or nucleophilic attack, guiding predictions of reactivity for derivatives of 1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine.
Molecular Docking Investigations of Binding Modes and Interactions in Research Contexts
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the binding mechanisms of pyrazolo[3,4-b]pyridine derivatives with biological targets.
In a notable research endeavor, derivatives of this compound were identified as binders for bromodomain-containing protein 9 (BRD9), an important epigenetic target. nih.govresearchgate.net Molecular docking simulations were performed to investigate how these compounds fit into the BRD9 binding site (PDB code: 5F1H). The docking results for the most promising derivatives revealed key interactions responsible for their binding affinity. For instance, compound 5 formed a crucial hydrogen bond between its sulfonamide oxygen and the side chain of Asn109, while also engaging in π-π stacking with Tyr114. researchgate.net Similarly, compounds 11 , 12 , and 19 showed distinct but effective binding modes within the same pocket, characterized by a combination of hydrogen bonds and π-π interactions. researchgate.net
The broader 1H-pyrazolo[3,4-b]pyridine scaffold has also been investigated as a source of inhibitors for TANK-binding kinase 1 (TBK1). nih.govtandfonline.com Docking studies in this context helped to understand the structure-activity relationships (SARs) and demonstrated that the pyridine (B92270) nitrogen and pyrazole NH group can play an anchoring role in the hinge region of the kinase. tandfonline.com These studies underscore the power of molecular docking to rationalize experimental findings and guide the design of more potent and selective derivatives.
Table 1: Summary of Molecular Docking Studies on 1-Ethyl-1H-pyrazolo[3,4-b]pyridine Derivatives
| Compound Derivative | Protein Target | PDB Code | Key Interactions Observed in Docking Simulation | Reference |
|---|---|---|---|---|
| Compound 5 | BRD9 | 5F1H | Hydrogen bond with Asn109; π-π stacking with Tyr114 | researchgate.net |
| Compound 11 | BRD9 | 5F1H | Hydrogen bond with Asn109; π-π stacking with Tyr114 | researchgate.net |
| Compound 12 | BRD9 | 5F1H | Hydrogen bond with Asn109 | researchgate.net |
| Compound 19 | BRD9 | 5F1H | Hydrogen bond with Asn109; π-π stacking with Tyr114 | researchgate.net |
Development and Application of Structure-Based Pharmacophore Models
Pharmacophore modeling is a crucial component of rational drug design, defining the essential three-dimensional arrangement of features that a molecule must possess to be recognized by a biological target.
A 3D structure-based pharmacophore model was successfully developed and applied in a virtual screening workflow that led to the identification of the 1-ethyl-1H-pyrazolo[3,4-b]pyridine motif as a novel chemotype for BRD9 ligands. nih.govresearchgate.net This model was built based on the known interactions within the BRD9 binding site. The resulting pharmacophore, named “pharm-druglike2,” encapsulated the key features required for binding. researchgate.net The subsequent virtual screening of a chemical library against this model identified an initial hit compound featuring the 1-ethyl-1H-pyrazolo[3,4-b]pyridine core. This success validated the pharmacophore model and provided a starting point for further chemical exploration and optimization. nih.govresearchgate.net This approach highlights how pharmacophore models can effectively filter large compound libraries to find novel scaffolds for specific targets.
In Silico Assessment of General Molecular Properties for Research Applications
Beyond predicting binding affinity, computational methods are used to assess general molecular properties that are important for a compound's potential utility in research. This includes evaluating "drug-likeness," which is a qualitative concept used to assess whether a compound has properties that would make it a likely candidate for further development.
Structure Activity Relationship Sar Studies on 1 Ethyl 1h Pyrazolo 3,4 B Pyridin 5 Amine Analogues
Systematic Modification and Substituent Effects at Key Positions (N1, C3, C4, C5, C6)
The biological activity of 1H-pyrazolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Modifications at the N1, C3, C4, C5, and C6 positions have been extensively explored to understand their impact on potency and selectivity. researchgate.net
N1 Position: The substituent on the pyrazole (B372694) nitrogen (N1) often influences the compound's interaction with the target protein and its pharmacokinetic properties. While the parent compound features an ethyl group, studies on related scaffolds have shown varied requirements. For instance, in a series of A1 adenosine receptor (AR) antagonists, a free N-H at the N1 position was found to be crucial for activity. acs.org Conversely, other studies have shown that alkyl or phenyl groups at N1 are common, with about one-third of known 1H-pyrazolo[3,4-b]pyridines featuring a methyl group at this position. nih.gov This indicates that the optimal substituent at N1 is target-dependent, with some receptors favoring a hydrogen bond donor (N-H) while others accommodate or prefer hydrophobic groups.
C3 Position: The C3 position of the pyrazole ring is another site for modification. Analysis of known structures reveals that this position is most commonly substituted with small, non-polar groups like hydrogen or methyl, which together account for over three-quarters of the diversity at this position. nih.gov The relatively conservative substitutions suggest that bulky groups at C3 may be detrimental to binding in many cases, potentially by causing steric hindrance within the target's active site.
C4 Position: The C4 position on the pyridine (B92270) ring is a critical determinant of activity and selectivity, and it is one of the most frequently modified sites. In the development of potent TANK-binding kinase 1 (TBK1) inhibitors, extensive SAR studies focused on the C4-phenyl ring. nih.govresearchgate.net It was discovered that introducing specific substituents on this phenyl ring could dramatically enhance potency. For example, a cyclopropyl group led to a highly potent inhibitor with an IC50 value of 0.2 nM. researchgate.net Similarly, for A1 adenosine receptor antagonists, introducing a p-methoxyphenylethylamino side chain at the C4 position resulted in compounds with nanomolar affinity. acs.org These findings highlight the C4 position as a key vector for exploring interactions with solvent-exposed regions or specific sub-pockets of a target's binding site.
C5 Position: The C5 position, which bears an amine in the parent compound, is also important for activity. While a hydrogen atom is a common substituent at this position in the broader class of pyrazolopyridines, the presence of amide groups is also notably high. nih.gov In the context of A1 adenosine receptor antagonists, the C5 position is often occupied by a carboxylic acid ester. SAR studies revealed that the size of the ester group influences activity, with methyl and isopropyl esters showing high affinity. acs.org This suggests that the C5 substituent can be tailored to optimize interactions, likely involving hydrogen bonding or electrostatic contacts.
C6 Position: Substitutions at the C6 position have been shown to be critical for the potency of certain inhibitors. For instance, in a series of pyrazolo[3,4-b]pyridines designed as anticancer agents, derivatives with a trifluoromethyl group at C6 showed significant cell growth inhibition. researchgate.net In another study focusing on amyloid plaque binding agents, a methyl group at C6 was a common feature among the synthesized compounds. mdpi.com
Table 1: Summary of Substituent Effects at Key Positions of the 1H-Pyrazolo[3,4-b]pyridine Core
| Position | Tested Substituents | General SAR Finding | Biological Target Example | Reference |
|---|---|---|---|---|
| N1 | H, Methyl, Ethyl, Phenyl | Optimal substituent is target-dependent; can be H-bond donor or hydrophobic group. | A1 Adenosine Receptor | acs.org |
| C3 | H, Methyl | Generally small, non-polar groups are favored. | General | nih.gov |
| C4 | Phenyl, Substituted Phenyl, Arylamino | Critical for potency and selectivity; allows for deep-pocket interactions. | TBK1, A1 Adenosine Receptor | acs.orgnih.govresearchgate.net |
| C5 | Amine, Carboxylic Acid Esters (Methyl, Isopropyl) | Can be tailored for H-bonding or electrostatic interactions. | A1 Adenosine Receptor | acs.org |
| C6 | Trifluoromethyl, Methyl | Can significantly impact potency. | Anticancer Agents | researchgate.net |
Combinatorial Chemistry Approaches in SAR Elucidation
While the term "combinatorial chemistry" is not always explicitly used, many SAR studies on pyrazolo[3,4-b]pyridine analogues employ its core principles. These approaches involve the systematic and rapid synthesis of large numbers of related compounds (libraries) to efficiently explore the chemical space around the scaffold. nih.gov Multi-component reactions are particularly well-suited for this purpose. For example, the one-pot synthesis of polyfunctionalized pyrazolo[3,4-b]pyridines has been achieved by reacting aminopyrazoles, aldehydes, and acyl acetonitriles. researchgate.net This strategy allows for the variation of three different substituents in a single step, enabling the rapid generation of a library of diverse analogues for biological screening.
The synthesis of a series of TBK1 inhibitors also exemplifies this approach. Researchers prepared a matrix of compounds by first establishing a core intermediate and then using parallel synthesis techniques, such as palladium-catalyzed C-N coupling reactions, to introduce a wide variety of amine-containing side chains at the C4 position. nih.gov This systematic approach allowed for a thorough investigation of the SAR at this position, leading to the identification of highly potent inhibitors. researchgate.net By generating focused libraries where one part of the molecule is varied while the core remains constant, researchers can efficiently map the SAR landscape and identify key structural features that drive biological activity.
Influence of Stereochemistry and Conformational Features on Activity Profiles
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of pyrazolo[3,4-b]pyridine analogues can have a profound impact on their biological activity. When a substituent introduces a chiral center, the resulting enantiomers often exhibit different potencies and selectivities because biological macromolecules like enzymes and receptors are themselves chiral.
The importance of stereochemistry is highlighted by the development of asymmetric synthesis methods for 1H-pyrazolo[3,4-b]pyridine analogues. An efficient asymmetric Friedel–Crafts-type reaction has been developed using chiral-at-metal Rh(III) complexes as catalysts. rsc.org This method affords chiral pyrazolo[3,4-b]pyridine products in high yields and with excellent enantioselectivity (up to 99% ee). rsc.org The development of such stereospecific syntheses is crucial because it allows for the biological evaluation of individual enantiomers. This separation is vital for SAR, as the activity of a racemic mixture may mask the true potency of the more active enantiomer or introduce off-target effects from the less active one.
Conformational features also play a role. For instance, in the synthesis of certain pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, it was noted that ortho-substituents on an aniline (B41778) reactant prevented product formation. This was attributed to the stereochemistry (i.e., steric hindrance) of the ortho-groups, which likely forces the molecule into a conformation unfavorable for the cyclization reaction. nih.gov This observation underscores how substituent placement can restrict bond rotation and lock the molecule into specific conformations, which in turn dictates its ability to interact with a target's binding site.
Computational SAR Analysis and Predictive Modeling
Computational chemistry provides powerful tools for understanding and predicting the SAR of 1H-pyrazolo[3,4-b]pyridine analogues. Techniques such as molecular docking, three-dimensional quantitative structure-activity relationship (3D-QSAR), and pharmacophore modeling are routinely used to rationalize experimental findings and guide the design of new compounds. nih.govfip.org
Molecular Docking: Molecular docking simulations are used to predict the preferred binding orientation of a ligand within a protein's active site. For pyrazolo[3,4-b]pyridine derivatives, docking studies have successfully identified key interactions that govern activity. In a study of TBK1 inhibitors, docking revealed that the pyrazolo[3,4-b]pyridine core forms crucial hydrogen bonds with hinge residues of the kinase, mimicking the binding of ATP. nih.govresearchgate.net Similarly, docking of TRKA inhibitors showed that the pyrazolo[3,4-b]pyridine moiety forms carbon-hydrogen bonds with specific residues, while other parts of the molecule engage in conventional hydrogen bonding. nih.gov
3D-QSAR: 3D-QSAR models provide a quantitative correlation between the 3D properties of a set of molecules and their biological activities. For a series of pyrazolo[3,4-b]pyridines acting as A1 adenosine receptor antagonists, a 3D-QSAR model was generated to rationalize the structure-affinity relationships. acs.org Such models create contour maps that indicate regions where specific properties (e.g., steric bulk, positive or negative electrostatic potential) are predicted to increase or decrease activity, thereby providing a clear roadmap for further optimization.
Pharmacophore Modeling and Molecular Dynamics: Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. For TRKA inhibitors, a pharmacophore hypothesis (ADRR_1) consisting of one acceptor, one donor, and two aromatic rings was developed. nih.gov This model serves as a 3D query to screen databases for new potential inhibitors. Molecular dynamics (MD) simulations can further refine these models by simulating the dynamic movement of the ligand-protein complex over time, confirming the stability of the binding interactions predicted by docking. nih.gov
Advanced Applications of 1 Ethyl 1h Pyrazolo 3,4 B Pyridin 5 Amine in Chemical and Biomedical Research
Role as a Privileged Scaffold in Fundamental Drug Discovery Research
The pyrazolo[3,4-b]pyridine core, of which 1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a key derivative, is recognized as a privileged scaffold in drug discovery. mdpi.com A privileged structure is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a valuable starting point for the development of novel therapeutic agents. mdpi.comnih.gov The versatility of the pyrazolo[3,4-b]pyridine scaffold is demonstrated by its presence in compounds targeting a wide array of proteins, particularly kinases and epigenetic targets. mdpi.comurl.edu
Research has shown that this scaffold is a cornerstone in the design of inhibitors for various kinases, which are crucial regulators of cell signaling. Derivatives have been developed as potent inhibitors for targets such as Fibroblast Growth Factor Receptors (FGFRs), Polo-like kinase 4 (PLK4), and TANK-binding kinase 1 (TBK1). nih.govnih.govnih.gov For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were synthesized and identified as potent and selective FGFR kinase inhibitors, with one compound showing significant antitumor activity in a xenograft model. nih.gov
Beyond kinases, the 1-ethyl-1H-pyrazolo[3,4-b]pyridine motif has been identified as a novel chemotype for targeting epigenetic proteins. A notable example is its use in the development of binders for Bromodomain-containing protein 9 (BRD9), an important epigenetic reader protein. nih.gov An initial virtual screening campaign identified a hit compound featuring this scaffold, which led to the synthesis of a library of derivatives with low-micromolar inhibitory concentrations. nih.gov This demonstrates the scaffold's utility in exploring new chemical spaces for challenging targets in drug discovery. nih.gov The inherent properties of the pyrazolo[3,4-b]pyridine ring system, including its ability to participate in hydrogen bonding and other molecular interactions, underpins its status as a privileged structure in medicinal chemistry. biorxiv.org
Design of Novel Chemical Probes and Ligands for Molecular Targets in Academic Studies
In academic research, this compound serves as a valuable building block for the creation of chemical probes and ligands designed to investigate the function and structure of specific molecular targets. These tools are essential for target validation and understanding complex biological pathways.
A prime example is the use of the 1-ethyl-1H-pyrazolo[3,4-b]pyridine scaffold to design and synthesize ligands for the bromodomain of BRD9. nih.gov Starting from a computational screening hit, researchers synthesized a series of 19 derivatives to explore the chemical space of the BRD9 binding site. nih.gov Biophysical assays confirmed that several of these compounds act as valuable BRD9 ligands, with IC50 values in the low-micromolar range. nih.gov Such ligands are instrumental as chemical probes for studying the biological roles of BRD9 in cellular processes and disease.
The development of these specific binders relies on a deep understanding of structure-activity relationships (SAR). For the BRD9 binders, modifications were systematically made at the C-4 and C-6 positions of the pyrazolo[3,4-b]pyridine core to optimize binding affinity and selectivity. nih.gov The successful identification of potent ligands from this focused library underscores the scaffold's suitability for generating high-quality chemical probes for academic research into epigenetic mechanisms. nih.gov Furthermore, derivatives of the parent scaffold have been developed as selective chemical probes for kinases like PLK4, enabling further biological research into their specific functions. nih.gov
| Compound ID | Target | Activity (IC50) | Research Focus |
| Derivative 5 | BRD9 | Low-micromolar | Development of new BRD9 ligands |
| Derivative 11 | BRD9 | Low-micromolar | Exploration of BRD9 binding site |
| Derivative 12 | BRD9 | Low-micromolar | Identification of novel chemotypes for epigenetic targets |
| Derivative 19 | BRD9 | Low-micromolar | Design of chemical probes for epigenetic research |
| Compound 29u | PLK4 | 0.026 µM | Development of a selective chemical probe for PLK4 |
This table presents data on derivatives of the 1-Ethyl-1H-pyrazolo[3,4-b]pyridine scaffold designed as ligands for specific molecular targets. nih.govnih.gov
Development of Fluorescent Tools and Imaging Agents (emphasizing chemical design and photophysical properties for research purposes)
The pyrazolo[3,4-b]pyridine framework is an attractive core for the development of fluorescent tools and imaging agents due to its inherent photophysical properties, which can be fine-tuned through chemical modification. mdpi.commdpi.combeilstein-archives.org The design of these agents focuses on introducing substituents that modulate the electronic structure of the molecule, thereby altering its absorption and emission characteristics.
For example, the synthesis of novel pyrazolo[3,4-b]pyridines bearing different aryl groups has led to compounds with interesting photophysical properties. mdpi.com One derivative, featuring a dimethylamine (B145610) phenyl group, exhibited an exceptionally large Stokes shift of 101 nm. mdpi.com A large Stokes shift is a highly desirable property for fluorescent probes as it minimizes self-quenching and improves the signal-to-noise ratio in imaging applications by allowing for effective separation of excitation and emission signals.
The chemical design strategy often involves the condensation of a 5-aminopyrazole, such as a precursor to this compound, with various unsaturated ketones. mdpi.com This modular synthesis allows for the introduction of different chromophores and auxochromes. The resulting compounds have been shown to bind selectively to biological structures like amyloid plaques in brain tissue from Alzheimer's disease patients, demonstrating their potential as fluorescent probes for disease-related research. mdpi.com The photophysical properties of these derivatives, including their absorption maxima, emission maxima, and quantum yields, are systematically studied to optimize their performance as imaging agents. beilstein-archives.orgpsu.edu
| Derivative | Substituent Group | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Application |
| 5a | 4-(N,N-dimethylamino)-phenyl | 351 | 452 | 101 | Amyloid Plaque Probe |
| 5b | 9-anthryl | - | 465 | - | Amyloid Plaque Probe |
| 5c | 1-pyrenyl | - | 421 | - | Amyloid Plaque Probe |
| 4a-i | Various Aryl | 260-265 | 409-431 | 107-130 | General Fluorescence |
This table summarizes the photophysical properties of various fluorescent derivatives based on the pyrazolo[3,4-b]pyridine scaffold. mdpi.combeilstein-archives.org
Strategies for Scaffold Derivatization in New Chemical Entity (NCE) Discovery
The discovery of New Chemical Entities (NCEs) frequently relies on the strategic derivatization of a core scaffold to explore structure-activity relationships (SAR) and optimize pharmacological properties. The 1-Ethyl-1H-pyrazolo[3,4-b]pyridine-5-amine scaffold offers multiple positions for chemical modification, making it an ideal template for generating diverse libraries of compounds. biorxiv.org
A common strategy involves the condensation of 5-aminopyrazoles with 1,3-bis-electrophilic synthons. biorxiv.org This approach allows for the introduction of a wide variety of substituents at the C4, C5, and C6 positions of the resulting pyridine (B92270) ring. nih.gov For example, in the development of BRD9 inhibitors, tailored structural modifications were performed around the C-4 and C-6 positions of the 1-ethyl-1H-pyrazolo[3,4-b]pyridine core to extensively investigate the binding site. nih.gov
Another powerful derivatization technique is the nucleophilic aromatic substitution (SNAr) on a halogenated pyrazolo[3,4-b]pyridine precursor. For instance, a 4-chloro substituted pyrazolopyridine can react with various nucleophiles, such as amines, to introduce diverse functional groups at the C4 position. researchgate.net This method has been used to synthesize libraries of compounds for screening against various biological targets. nih.govnih.gov Furthermore, multicomponent reactions provide an efficient pathway to densely substituted pyrazolo[3,4-b]pyridines in a single step, enabling rapid library construction for NCE discovery. nih.gov These synthetic strategies highlight the chemical tractability of the scaffold, facilitating the systematic optimization required for drug discovery programs. nih.govresearchgate.net
Molecular Hybridization with Other Chemical Motifs to Enhance Research Utility
Molecular hybridization is a strategy in medicinal chemistry where two or more distinct pharmacophores (active chemical motifs) are combined into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, improved selectivity, or a dual mode of action, thereby increasing their utility as research tools or therapeutic leads. The 1-Ethyl-1H-pyrazolo[3,a name="reference-27">4-b]pyridin-5-amine scaffold is well-suited for this strategy.
For instance, the pyrazolopyridine core can be coupled with other heterocyclic systems known for their biological activities. By linking the pyrazolo[3,4-b]pyridine scaffold to motifs found in other kinase inhibitors, researchers can design hybrid molecules that target multiple kinases or interact with both the ATP-binding site and allosteric pockets. This approach was implicitly used in the design of PLK4 inhibitors, where a urea-based motif was attached to the pyrazolo[3,4-b]pyridine core, resulting in a potent and selective type-II inhibitor. nih.gov
Another example involves the hybridization with phosphoramidate (B1195095) groups. The coupling of molecules with established pharmacological activities can lead to synergistic effects or novel biological profiles. researchgate.net The synthesis of 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives was achieved through the nucleophilic aromatic substitution of a 4-chloro precursor with aminoalkylphosphoramidates. researchgate.net This strategy combines the privileged pyrazolopyridine scaffold with the phosphoramidate moiety, which can influence properties like cell permeability and target interactions, thus creating hybrid molecules with potentially enhanced research utility.
Q & A
Basic: What synthetic methodologies are most effective for preparing 1-ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine?
Answer:
The compound is typically synthesized via multicomponent reactions or condensation protocols. A common approach involves reacting 1H-pyrazol-5-amine derivatives with aldehydes and nitriles under catalyst-free or acid-catalyzed conditions. For example:
- TFA-catalyzed cyclocondensation : Ethyl 2-(4-methoxybenzoyl)-3,3-bis(methylthio)acrylate reacts with substituted pyrazol-5-amines in toluene under reflux, yielding pyrazolo[3,4-b]pyridine derivatives. Reaction optimization includes adjusting stoichiometry (e.g., 1:1 molar ratios) and reflux duration (typically 6–12 hours) .
- Multicomponent synthesis : Aldehydes, 3-oxopropanenitrile, and 1H-pyrazol-5-amines undergo a one-pot reaction under mild conditions (room temperature to 80°C) to form highly substituted pyrazolo[3,4-b]pyridines .
Basic: How can NMR and IR spectroscopy validate the structural integrity of this compound?
Answer:
- ¹H NMR : Key signals include the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~4.2–4.5 ppm for CH₂), aromatic protons (δ ~6.5–8.5 ppm), and the amine proton (δ ~5.0–6.0 ppm, if not deuterated). For example, in related analogs, the pyridine ring protons appear as distinct doublets (J = 2–5 Hz) .
- ¹³C NMR : The ethyl carbons resonate at δ ~12–15 ppm (CH₃) and δ ~35–45 ppm (CH₂). Aromatic carbons appear between δ 110–160 ppm .
- IR : Characteristic peaks include N-H stretching (3300–3500 cm⁻¹ for amines), C=N (1600–1650 cm⁻¹), and aromatic C-H bending (700–900 cm⁻¹) .
Advanced: How do substituents at the C3 position influence the formation of pyrazolo[3,4-b]pyridine vs. pyrazolo[1,5-a]pyrimidine isomers?
Answer:
The C3 substituent sterically and electronically directs reaction pathways. For example:
- Bulky groups (e.g., phenyl, methyl) favor pyrazolo[3,4-b]pyridines due to reduced steric hindrance during cyclization.
- Electron-withdrawing groups (e.g., nitro, chloro) stabilize intermediates leading to pyrazolo[3,4-b]pyridines, while electron-donating groups (e.g., methoxy) may promote pyrazolo[1,5-a]pyrimidine formation.
Experimental validation involves varying C3 substituents and analyzing products via HPLC or LC-MS .
Advanced: What strategies optimize the therapeutic index of PDE4 inhibitors based on this scaffold?
Answer:
- Structural modifications : Introducing hydrophilic groups (e.g., piperazinylmethyl, tetrahydro-2H-pyran-4-yl) reduces hERG liability and improves solubility. For example, EPPA-1 (a third-generation PDE4 inhibitor) incorporates a tetrahydro-2H-pyran-4-yl group, enhancing its therapeutic index (578 in rats) compared to rolipram (0.15) .
- In vivo pica assays : Measure emetogenic potency (via kaolin consumption in rats) relative to anti-inflammatory efficacy (e.g., LPS-induced pulmonary neutrophilia suppression). A >100-fold gap between emetic and therapeutic doses indicates clinical viability .
Advanced: How can QSAR models guide the design of antileishmanial pyrazolo[3,4-b]pyridine derivatives?
Answer:
- Hydrophobic parameters (log P) : Optimal log P values (~2.5–3.5) correlate with enhanced membrane penetration and activity against Leishmania amazonensis. For example, 3'-diethylaminomethyl-substituted analogs (log P ~3.0) show IC₅₀ values as low as 0.12 µM .
- Steric parameters (Sterimol L/B2) : Bulky substituents at the C4 position improve binding to parasitic targets. Molecular docking (e.g., AM1 semiempirical methods) validates conformer alignment with reference drugs like amodiaquine .
Basic: What in vitro assays are used to screen for biological activity?
Answer:
- Antimicrobial : Broth microdilution assays (e.g., MIC determination against E. coli or S. aureus) .
- Anti-inflammatory : LPS-induced TNF-α suppression in human PBMCs (IC₅₀ values <50 nM for potent PDE4 inhibitors) .
- Antiparasitic : Promastigote viability assays (e.g., resazurin-based metabolic activity measurement in Leishmania) .
Advanced: How does in vivo pharmacokinetic profiling address challenges like emesis in PDE4 inhibitor development?
Answer:
- Pica feeding assays : Quantify kaolin consumption in rats as a surrogate for emesis. EPPA-1 exhibits a high pica D₅₀ (24.3 mg/kg) compared to its anti-inflammatory D₅₀ (0.042 mg/kg), minimizing nausea risk .
- α2-adrenoceptor anesthesia reversal : Mouse models confirm emetogenic potential by measuring recovery time from xylazine/ketamine anesthesia .
Advanced: What analytical challenges arise in characterizing nitro-substituted derivatives?
Answer:
- Mass spectrometry : Nitro groups cause fragmentation patterns that complicate molecular ion detection. High-resolution MS (HRMS-ESI) resolves this by confirming exact masses (e.g., [M+H]+ for C₂₀H₁₅N₄: 311.1291 vs. observed 311.1294) .
- Chromatography : Nitro derivatives often require reverse-phase HPLC with buffered mobile phases (e.g., 0.1% TFA in acetonitrile/water) to mitigate peak tailing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
